[1,3]Thiazolo[4,5-G]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[4,5-G]quinoline is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-G]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thioamide with quinoline derivatives under oxidative conditions. For example, the reaction of thioamide with quinoline-2-carboxylic acid in the presence of an oxidizing agent such as potassium ferricyanide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, greener solvents, and more efficient catalysts to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Thiazolo[4,5-G]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
[1,3]Thiazolo[4,5-G]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[4,5-G]quinoline involves its interaction with specific molecular targets within cells. For instance, it can inhibit certain enzymes or bind to DNA, thereby interfering with cellular processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Thiazolo[4,5-d]thiazole: Known for its applications in organic electronics due to its high charge carrier mobility.
Uniqueness
[1,3]Thiazolo[4,5-G]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .
Eigenschaften
CAS-Nummer |
269-25-0 |
---|---|
Molekularformel |
C10H6N2S |
Molekulargewicht |
186.24 g/mol |
IUPAC-Name |
[1,3]thiazolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-6H |
InChI-Schlüssel |
UTXRINUZDIAWEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(C=C2N=C1)SC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.